molecular formula C9H12N2O4S B1353392 (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid CAS No. 162148-15-4

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B1353392
CAS No.: 162148-15-4
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-PHDIDXHHSA-N
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Description

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features both a thiazolidine ring and a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as catalase and bovine serum albumin. The interaction with catalase enhances its activity, which is crucial for mitigating oxidative stress in cells . The binding constants of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid with catalase and bovine serum albumin indicate a strong interaction, leading to favorable structural changes in these proteins .

Cellular Effects

The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to attenuate oxidative stress in cells by enhancing catalase activity, thereby protecting cells from oxidative damage . Additionally, it has been shown to inhibit apoptotic cell death induced by oxidative stress, as demonstrated by the cleavage status of poly (ADP-ribose) polymerase . These effects suggest that (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a protective role in cellular function and survival.

Molecular Mechanism

At the molecular level, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. The compound binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The binding interactions are characterized by significant binding constants, indicating a strong affinity between the compound and the proteins . These interactions result in increased substrate availability for catalase, thereby enhancing its activity and reducing oxidative stress in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid have been studied over time. The compound has shown stability and sustained activity in enhancing catalase activity and protecting cells from oxidative stress . Long-term studies have demonstrated that the compound maintains its protective effects on cellular function, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent enhancement of catalase activity, with higher doses leading to greater protective effects against oxidative stress . At very high doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress and enzyme regulation. The compound interacts with catalase, an enzyme crucial for the breakdown of hydrogen peroxide, a reactive oxygen species . By enhancing catalase activity, the compound helps in reducing oxidative stress and maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s strong binding affinity to bovine serum albumin suggests that it may be efficiently transported in the bloodstream and distributed to various tissues . This distribution is essential for its protective effects against oxidative stress in different cellular environments .

Subcellular Localization

The subcellular localization of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is primarily within cellular compartments where oxidative stress is prevalent. The compound’s interaction with catalase suggests its localization in peroxisomes, where catalase is predominantly found . This localization is crucial for its role in enhancing catalase activity and protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Two Rings: The final step involves coupling the thiazolidine and pyrrolidine rings through a peptide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesizers, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.

Medicine

In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the pyrrolidine ring, making it less complex.

    Pyrrolidine-2-carboxylic acid: Lacks the thiazolidine ring, offering different reactivity and biological activity.

    Proline derivatives: Share the pyrrolidine ring but differ in the substituents and overall structure.

Uniqueness

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to the combination of both thiazolidine and pyrrolidine rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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